molecular formula C4H11Cl2N B13572394 (2R)-1-chlorobutan-2-aminehydrochloride CAS No. 6189-21-5

(2R)-1-chlorobutan-2-aminehydrochloride

Katalognummer: B13572394
CAS-Nummer: 6189-21-5
Molekulargewicht: 144.04 g/mol
InChI-Schlüssel: KCFMGRDFBNKXFB-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-chlorobutan-2-aminehydrochloride is a chiral organic compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, an amine group, and a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.

    Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.

    Formation of Hydrochloride Salt: The resulting (2R)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

Major Products Formed

    Substitution: Formation of (2R)-1-hydroxybutan-2-amine.

    Oxidation: Formation of (2R)-1-chlorobutan-2-imine.

    Reduction: Formation of (2R)-butan-2-amine.

Wissenschaftliche Forschungsanwendungen

(2R)-1-chlorobutan-2-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (2R)-1-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-1-chlorobutan-2-aminehydrochloride with similar chemical properties but different stereochemistry.

    (2R)-1-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.

    (2R)-1-chlorobutan-2-amine: The free base form without the hydrochloride salt.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

6189-21-5

Molekularformel

C4H11Cl2N

Molekulargewicht

144.04 g/mol

IUPAC-Name

(2R)-1-chlorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI-Schlüssel

KCFMGRDFBNKXFB-PGMHMLKASA-N

Isomerische SMILES

CC[C@H](CCl)N.Cl

Kanonische SMILES

CCC(CCl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.